
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a propan-2-yl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxy-4-propan-2-ylbenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-cyano-2-hydroxy-4-propan-2-ylbenzoic acid.
Reduction: Formation of 5-amino-2-methoxy-4-propan-2-ylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-propan-2-ylbenzoic acid: Lacks the cyano group, which may result in different chemical reactivity and biological activity.
5-Cyano-2-hydroxy-4-propan-2-ylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
5-Amino-2-methoxy-4-propan-2-ylbenzoic acid: Contains an amino group instead of a cyano group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-cyano-2-methoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(2)9-5-11(16-3)10(12(14)15)4-8(9)6-13/h4-5,7H,1-3H3,(H,14,15) |
Clave InChI |
HITUXDBRMKYMGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1C#N)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
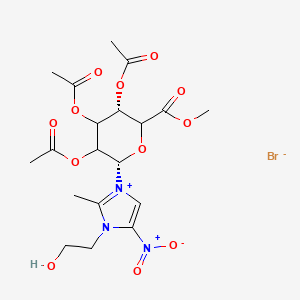
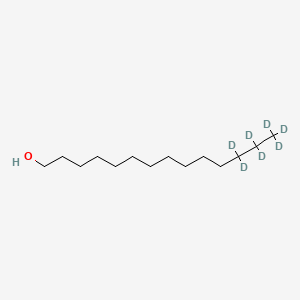
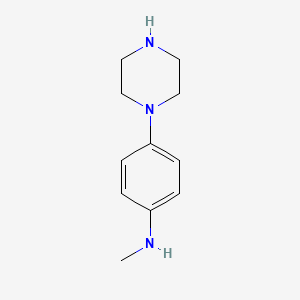
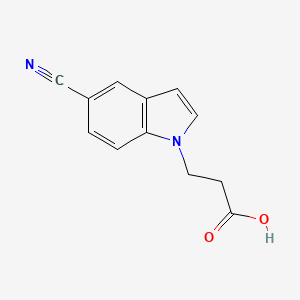

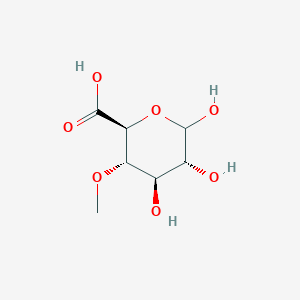
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
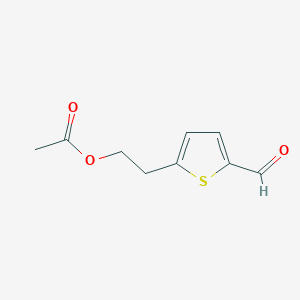
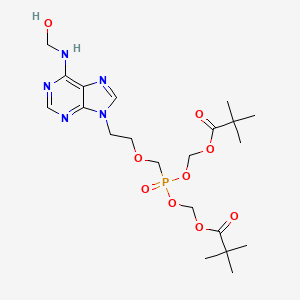
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
